molecular formula C27H21BrN2O4 B11552180 2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate

2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate

Cat. No.: B11552180
M. Wt: 517.4 g/mol
InChI Key: HQPWHHNITQHNSH-STBIYBPSSA-N
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Description

2-METHOXY-4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is a complex organic compound with the molecular formula C27H21BrN2O4 and a molecular weight of 517.38 . This compound is characterized by its unique structure, which includes a naphthalene moiety, an acetamido group, and a bromobenzoate ester. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-METHOXY-4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE typically involves multiple steps, including the formation of the imine and ester bonds. The synthetic route may involve the following steps:

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-METHOXY-4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-METHOXY-4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism by which 2-METHOXY-4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE exerts its effects involves interactions with specific molecular targets. The naphthalene and acetamido groups may interact with enzymes or receptors, modulating their activity. The bromobenzoate ester can also participate in various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 2-METHOXY-4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE include:

The uniqueness of 2-METHOXY-4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H21BrN2O4

Molecular Weight

517.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C27H21BrN2O4/c1-33-25-15-18(13-14-24(25)34-27(32)22-11-4-5-12-23(22)28)17-29-30-26(31)16-20-9-6-8-19-7-2-3-10-21(19)20/h2-15,17H,16H2,1H3,(H,30,31)/b29-17+

InChI Key

HQPWHHNITQHNSH-STBIYBPSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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